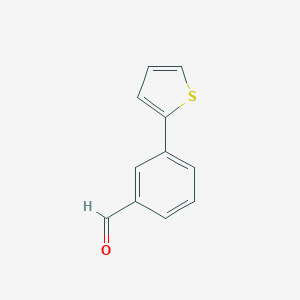

3-(2-Thienyl)benzaldehyde

Description

Significance of Aryl-Heteroaryl Aldehydes in Organic Synthesis

Aryl-heteroaryl aldehydes, the chemical class to which 3-(2-Thienyl)benzaldehyde belongs, are pivotal building blocks in the field of organic synthesis. These compounds serve as essential precursors for the construction of more complex molecular architectures that are often the core of medicinally active compounds and advanced materials. nih.gov Their utility stems from the reactivity of the aldehyde group, which readily participates in a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

The synthesis of enantioenriched diaryl-, aryl heteroaryl-, and diheteroarylmethanols often relies on the arylation of aromatic aldehydes, a process that creates a new carbon-carbon bond and a stereocenter in a single, efficient step. nih.gov These methanol (B129727) derivatives are crucial intermediates in the preparation of biologically active molecules, such as certain nonsteroidal aromatase inhibitors used in cancer therapy. nih.gov Furthermore, aryl-heteroaryl aldehydes are key intermediates in the production of valuable fine and specialty chemicals. researchgate.net Catalytic methods, including those employing N-heterocyclic carbenes or dual nickel and photoredox systems, have been developed to facilitate the synthesis of complex ketones and other derivatives from these aldehydes, highlighting their broad applicability in creating diverse molecular structures. acs.orgnih.gov

Overview of Research Trajectories for Thiophene-Substituted Benzaldehydes

Research involving thiophene-substituted benzaldehydes is driven by the diverse biological activities and material properties associated with the thiophene (B33073) nucleus. mdpi.com Thiophene derivatives are prominent in medicinal chemistry, with studies exploring their potential as antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The incorporation of a thiophene ring into a benzaldehyde (B42025) structure can lead to compounds with interesting pharmacological profiles. For instance, various thiophene derivatives have been investigated for their ability to inhibit enzymes like 15-lipoxygenase-1, which is implicated in inflammation and neurodegeneration. nih.gov

In the realm of materials science, thiophene-containing compounds are valued for their electronic properties and are used in the development of organic semiconductors and polymers. rsc.org The synthesis of these compounds is a dynamic area of research, with scientists continuously developing novel and more efficient methods. These methods include palladium-catalyzed reactions and multi-component reactions to create a wide variety of substituted thiophenes. mdpi.comnih.gov The functionalization of the thiophene ring and the benzaldehyde core allows for the fine-tuning of the molecule's properties for specific applications, from pharmaceutical ingredients to advanced materials. researchgate.net

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound within the context of contemporary chemical research. The primary objective is to detail the significance of its parent class, aryl-heteroaryl aldehydes, as versatile intermediates in organic synthesis. It will also explore the current research directions for the broader family of thiophene-substituted benzaldehydes, highlighting their importance in medicinal chemistry and materials science. The content is structured to deliver scientifically accurate information based on existing research findings, while strictly adhering to the specified topics and excluding extraneous information.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCVKPOWDMRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401522 | |

| Record name | 3-(2-Thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103668-99-1 | |

| Record name | 3-(2-Thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical and Conventional Synthetic Approaches

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Several palladium-catalyzed methods are instrumental in the synthesis of 3-(2-thienyl)benzaldehyde.

The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. fujifilm.com For the synthesis of this compound, this can be achieved by coupling a substituted phenyl component with a thiophene (B33073) component.

One common approach involves the reaction of 3-formylphenylboronic acid with 2-bromothiophene. thieme-connect.commdpi.com Alternatively, the coupling of 3-bromobenzaldehyde (B42254) with 2-thienylboronic acid can be utilized. eurekaselect.com The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or a system generated in situ from a palladium(II) salt like palladium acetate (B1210297) with a suitable phosphine (B1218219) ligand. eurekaselect.comresearchgate.net A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is required to facilitate the reaction. fujifilm.comeurekaselect.com The choice of solvent can vary, with common options including toluene, dimethylformamide (DMF), and aqueous mixtures. eurekaselect.com In some instances, the use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can enhance the reaction rate, particularly in biphasic systems. fujifilm.com

Table 1: Examples of Suzuki-Miyaura Coupling for this compound Synthesis

| Phenyl Reactant | Thiophene Reactant | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Formylphenylboronic acid | 2-Bromothiophene | Pd(OAc)₂/dppf | K₂CO₃ | Dioxane/H₂O | High |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene

The Stille coupling reaction provides another powerful route to this compound by forming a carbon-carbon bond between an organotin compound and an organic halide. wikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups. core.ac.uk The synthesis of this compound via Stille coupling typically involves the reaction of 3-bromobenzaldehyde with an organostannane like 2-(tributylstannyl)thiophene. google.comresearcher.life

The reaction is catalyzed by a palladium(0) complex, which can be added directly, such as Pd(PPh₃)₄, or generated in situ from a palladium(II) precursor. wikipedia.orgcore.ac.uk The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Table 2: Representative Stille Coupling for Aryl-Thienyl Bond Formation

| Aryl Halide | Organotin Reagent | Catalyst | Notes |

|---|---|---|---|

| 3-Bromobenzaldehyde | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | A common method for forming the C-C bond. google.comresearcher.life |

Beyond Suzuki and Stille reactions, other transition metal-catalyzed methods have been developed for the synthesis of biaryl compounds. The use of heteroaryl aluminum reagents presents an alternative approach. These reagents can be prepared and used in palladium-catalyzed cross-coupling reactions with aryl bromides. organic-chemistry.orgrsc.org For instance, a 2-thienylaluminum reagent can be coupled with 3-bromobenzaldehyde. organic-chemistry.org This method can be advantageous as it often proceeds under mild, base-free conditions. organic-chemistry.org The catalytic system typically consists of a palladium source like palladium(II) acetate and a phosphine ligand such as tri(o-tolyl)phosphine. organic-chemistry.orgresearchgate.net

Table 3: Cross-Coupling with a Heteroaryl Aluminum Reagent

| Aryl Halide | Heteroaryl Reagent | Catalyst System | Key Features |

|---|

The aldehyde functionality of this compound allows it to participate in various condensation reactions, which are crucial for extending the carbon framework and synthesizing more complex derivatives.

The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, is a classical and widely used method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). nih.govjetir.org In this context, this compound can react with an appropriate acetophenone (B1666503) in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide) or an acid catalyst to form a thienyl-containing chalcone (B49325). lew.roresearchgate.net

The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. escholarship.org The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. nih.gov These chalcone derivatives are of interest for their diverse chemical reactivity and potential applications. sysrevpharm.org

Table 4: Claisen-Schmidt Condensation for Thienyl Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Product Type |

|---|---|---|---|

| This compound | Substituted Acetophenone | NaOH or KOH | 1-Aryl-3-(3-(2-thienyl)phenyl)prop-2-en-1-one |

Multi-Component Reactions (MCRs) for Heterocyclic Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a single product that incorporates most of the atoms of the starting materials. nih.govresearchgate.net These reactions are advantageous due to their atom economy, reduced waste generation, and operational simplicity. nih.gov this compound can serve as a key component in MCRs for the synthesis of diverse heterocyclic scaffolds. tandfonline.com

For example, the Biginelli reaction, a well-known MCR, can be employed to synthesize 3,4-dihydropyrimidin-2(1H)-ones and -thiones by condensing an aldehyde, a β-ketoester, and urea (B33335) or thiourea. tandfonline.comajgreenchem.com Utilizing this compound in such reactions would lead to the formation of dihydropyrimidine (B8664642) derivatives bearing the 3-(2-thienyl)phenyl substituent. These reactions can be catalyzed by various acids and can also be performed under solvent-free conditions. tandfonline.comajgreenchem.com

Another example is the synthesis of polyheterocycles, where MCRs are coupled with further cyclization reactions to rapidly construct complex molecules. researchgate.net The use of this compound in these sequences allows for the incorporation of the thienylphenyl moiety into intricate heterocyclic systems. tandfonline.com

Table 3: Examples of Heterocycles Synthesized via MCRs

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | 3,4-Dihydropyrimidin-2(1H)-ones/thiones tandfonline.comajgreenchem.com |

| Three-component reaction | Enaminones, benzaldehyde (B42025), hydrazine-HCl | 1-H-Pyrazole derivatives preprints.org |

Specialized Cyclization and Annulation Protocols

The this compound moiety can be incorporated into more complex polycyclic structures through specialized cyclization and annulation reactions. These reactions involve the formation of one or more new rings onto the existing molecular framework.

For instance, intramolecular Friedel-Crafts-type cyclizations can be employed to construct fused ring systems. beilstein-journals.org While specific examples involving this compound are not detailed in the provided context, the principle can be applied. A derivative of this compound with an appropriately positioned reactive group could undergo intramolecular cyclization to yield a novel polycyclic aromatic compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, are another powerful tool. mdpi.com For example, [3+2] annulation reactions have been used to create spiroheterocyclic compounds. beilstein-journals.org The aldehyde group of this compound could be transformed into a suitable reactive partner for such annulation reactions, leading to the synthesis of complex spirocyclic architectures.

Advanced and Sustainable Synthetic Strategies (Green Chemistry Principles)

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, often referred to as green chemistry. ijnrd.org This includes the use of solvent-free conditions and alternative energy sources like microwave irradiation.

Solvent-Free Synthetic Protocols

Performing organic reactions without a solvent offers several advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. researchgate.netmdpi.com Several of the aforementioned synthetic methodologies can be adapted to solvent-free conditions.

For example, the Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones can be efficiently carried out under solvent-free conditions by heating a mixture of the aldehyde, β-ketoester, and urea/thiourea with a catalyst. tandfonline.comscispace.com This approach has been shown to be effective for a variety of aromatic aldehydes. tandfonline.com Similarly, Knoevenagel condensations can also be performed under solvent-free conditions, providing a greener route to acrylonitrile (B1666552) derivatives. pku.edu.cn

Table 4: Comparison of Solvent-Free vs. Conventional Synthesis

| Reaction Type | Conditions | Advantages of Solvent-Free |

|---|---|---|

| Biginelli Reaction | Heating with catalyst tandfonline.com | Reduced waste, simpler workup, often higher yields scispace.com |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. ijnrd.orgajchem-a.com Microwave heating is rapid and efficient, often leading to significantly shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. ijnrd.orgajchem-a.com

The Knoevenagel condensation, for instance, has been successfully performed under microwave irradiation, often in solvent-free conditions, to produce acrylonitriles with high yields in a fraction of the time required for conventional heating. researchgate.net Similarly, the synthesis of various heterocyclic compounds through multi-component reactions can be significantly expedited using microwave assistance. ajgreenchem.commdpi.com For example, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol (B119425) and aldehydes can be achieved in minutes with high yields under microwave irradiation. mdpi.com

Table 5: Examples of Microwave-Assisted Reactions

| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Knoevenagel Condensation | 3-(Cyanoacetyl)indole, heteroaryl-aldehydes | 300 W, 100°C | 8–90 min | 30–94% | researchgate.net |

Ultrasound-Assisted Synthetic Methodologies

The application of ultrasound in organic synthesis, a field known as sonochemistry, has emerged as a significant green chemistry tool, often leading to improved reaction rates, higher yields, and milder conditions compared to conventional methods. nih.govacs.org This technique utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating chemical reactions. researchgate.netresearchgate.net

While specific literature detailing the ultrasound-assisted synthesis of this compound is not abundant, the principles and demonstrated successes in related systems strongly support its applicability. For instance, the synthesis of Schiff bases, such as 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, has been achieved through the ultrasound-assisted condensation of thiophene-2-carboxaldehyde and a hydrazide. nih.govacs.org This method drastically reduced the reaction time from several hours under conventional reflux to mere minutes, while simultaneously increasing the product yield significantly. acs.org

The benefits observed in these analogous syntheses are summarized in the table below.

| Method | Reaction Time | Yield | Conditions |

| Conventional | 3 hours | 78% | Reflux, Glacial Acetic Acid Catalyst |

| Ultrasound-Assisted | 4 minutes | 95% | Ultrasound Irradiation, Ethanol (B145695) |

| Table 1: Comparison of conventional and ultrasound-assisted synthesis for a thiophene-based Schiff base. acs.org |

Given these advantages, an ultrasound-assisted Suzuki-Miyaura coupling between 2-thienylboronic acid and 3-bromobenzaldehyde could be envisioned as a highly efficient route to this compound. The enhanced energy transfer under sonication would likely shorten the reaction duration and could potentially reduce the required catalyst loading, further contributing to a greener synthetic profile. researchgate.netmdpi.com

Heterogeneous Catalytic Approaches in Green Synthesis

The synthesis of biaryl compounds like this compound is frequently accomplished via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., 2-thienylboronic acid) with an organohalide (e.g., 3-bromobenzaldehyde). nih.gov While homogeneous palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they pose challenges in terms of catalyst separation from the product and reusability, which adds to costs and waste. mdpi.comrsc.org

In line with the principles of green chemistry, there is a strong emphasis on the development of heterogeneous catalytic systems. researchgate.netmdpi.com Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages, including easy separation by filtration and the potential for recycling and reuse over multiple reaction cycles. researchgate.netnih.gov

Recent advances have focused on immobilizing palladium on various solid supports. Materials such as metal-organic frameworks (MOFs), silica (B1680970), and novel 2D materials like Ti₃C₂ have been explored as robust platforms for supporting palladium nanoparticles or single atoms. rsc.orgnih.gov These supported catalysts have demonstrated high activity and stability in Suzuki-Miyaura coupling reactions, often matching the performance of their homogeneous counterparts. rsc.org

| Catalyst Support | Key Advantages | Relevant Application |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, high density of active sites. nih.gov | Base-free Suzuki-Miyaura couplings with good to excellent yields. nih.gov |

| Ti₃C₂ (MXene) | Excellent dispersion of bimetallic PdCu alloy, high stability. rsc.org | Reusable for at least 10 cycles with high yield in Suzuki-Miyaura reactions. rsc.org |

| Table 2: Examples of heterogeneous supports for palladium catalysts in Suzuki-Miyaura cross-coupling reactions. |

Biotransformations and Biocatalytic Applications

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells to perform chemical transformations, offers unparalleled selectivity under mild reaction conditions. acs.org For the synthesis and modification of complex molecules, enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are of particular interest. frontiersin.orgmdpi.com These enzymes catalyze the reduction of carbonyl compounds (aldehydes and ketones) to their corresponding alcohols with high chemo-, regio-, and stereoselectivity. frontiersin.orgmdpi.com

While direct biocatalytic synthesis of this compound is not prominently documented, related biotransformations highlight the potential of this approach. Enzymes have been successfully used to act on substrates containing a thienyl moiety. A notable example is the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using a ketoreductase to produce (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a key chiral intermediate for the antidepressant duloxetine. mdpi.commdpi.com This demonstrates that the thienyl group is well-tolerated by the active sites of these enzymes.

Furthermore, unconventional yeasts such as Yarrowia lipolytica have shown the ability to transform complex thienyl-containing chalcones, specifically 3-(2″-thienyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one, achieving over 99% conversion. mdpi.comresearchgate.net

The primary application in the context of this compound would be the stereoselective reduction of its aldehyde group.

Reaction: this compound → (S)- or (R)-[3-(2-Thienyl)phenyl]methanol

This transformation, catalyzed by an appropriate ADH, could produce an enantiomerically pure alcohol, which is a valuable chiral building block for pharmaceuticals and other fine chemicals. whiterose.ac.uk The choice of enzyme is critical, as different ADHs can exhibit opposite stereopreferences (following either the Prelog or anti-Prelog rule), allowing access to either the (S) or (R) alcohol enantiomer. frontiersin.org

| Enzyme Class | Reaction Type | Potential Application |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of aldehydes/ketones. mdpi.com | Enantioselective reduction of this compound to a chiral alcohol. |

| Ketoreductase (KRED) | Asymmetric reduction of ketones. mdpi.com | Reduction of related thienyl ketones. |

| Yeast (e.g., Y. lipolytica) | Reduction of C=C and C=O bonds. mdpi.comresearchgate.net | Transformation of thienyl-containing chalcones and other unsaturated systems. |

| Table 3: Potential biocatalytic applications relevant to this compound and related structures. |

Protecting Group Chemistry in this compound Synthesis

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pub This temporary mask is known as a protecting group. organic-chemistry.org The synthesis of this compound via cross-coupling reactions often requires such a strategy to shield the reactive aldehyde group.

The aldehyde functionality is susceptible to attack by the highly nucleophilic and basic organometallic reagents (e.g., Grignard or organolithium reagents) that can be used in some coupling strategies. pressbooks.publibretexts.org If unprotected, the aldehyde would react to form a secondary alcohol, preventing the desired C-C bond formation. Therefore, the aldehyde must be protected before the coupling step and deprotected afterward.

The most common and effective method for protecting an aldehyde is to convert it into an acetal (B89532), particularly a cyclic acetal formed with a diol like ethylene (B1197577) glycol. pressbooks.pubwikipedia.org This strategy involves a three-step sequence:

Protection: The starting material, such as 3-bromobenzaldehyde, is reacted with ethylene glycol in the presence of an acid catalyst. This selectively converts the aldehyde into a 1,3-dioxolane (B20135) ring, which is stable under the basic and nucleophilic conditions of the subsequent coupling reaction. pressbooks.pub

Coupling Reaction: The protected compound, 2-(3-bromophenyl)-1,3-dioxolane, can then safely undergo a Suzuki-Miyaura coupling with 2-thienylboronic acid and a palladium catalyst to form 2-[3-(2-thienyl)phenyl]-1,3-dioxolane.

Deprotection: The acetal protecting group is easily removed by hydrolysis with aqueous acid, regenerating the aldehyde functionality to yield the final product, this compound. wikipedia.orgorganic-chemistry.org

| Stage | Reaction | Reagents |

| Protection | Aldehyde → Cyclic Acetal | Ethylene glycol, acid catalyst (e.g., p-TsOH) |

| Coupling | C-C Bond Formation | 2-Thienylboronic acid, Pd catalyst, base |

| Deprotection | Cyclic Acetal → Aldehyde | Aqueous acid (e.g., HCl, H₂SO₄) |

| Table 4: A typical protecting group strategy for the synthesis of this compound. |

A good protecting group must be easy to install, stable to the desired reaction conditions, and easy to remove with high yield. pressbooks.pubuchicago.edu Cyclic acetals fulfill these criteria perfectly for the synthesis of complex aldehydes like this compound. pressbooks.pubwikipedia.org

Reactivity and Mechanistic Investigations

Chemical Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a versatile functional group that readily undergoes oxidation, reduction, and various nucleophilic addition reactions. The electronic influence of the 3-(2-thienyl) substituent can modulate the reactivity of the carbonyl carbon, but the fundamental transformations remain characteristic of aromatic aldehydes.

Oxidation Reactions of 3-(2-Thienyl)benzaldehyde

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For this compound, this involves the conversion of the formyl group into a carboxyl group, yielding 3-(2-thienyl)benzoic acid. A variety of oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions to milder, more selective reagents.

Modern synthetic methods often employ reagents that are more environmentally benign and offer higher selectivity, minimizing side reactions on the electron-rich thiophene (B33073) ring. For instance, an aqueous solution of hydrogen peroxide is an effective and green oxidant. Other common reagents for the oxidation of aromatic aldehydes include Oxone (potassium peroxymonosulfate) and sodium perborate.

Table 1: Representative Oxidation Reactions of Aromatic Aldehydes

| Oxidizing Agent | Product | General Conditions |

| Potassium Dichromate (K₂Cr₂O₇) | 3-(2-Thienyl)benzoic acid | Acidic medium (e.g., H₂SO₄), heat |

| Hydrogen Peroxide (H₂O₂) | 3-(2-Thienyl)benzoic acid | Basic conditions (e.g., NaOH), aqueous solution |

| Oxone (KHSO₅·KHSO₄·K₂SO₄) | 3-(2-Thienyl)benzoic acid | Aqueous or organic solvent, room temperature |

The mechanism of oxidation typically involves the initial formation of a hydrate (B1144303) from the aldehyde in aqueous media, which is then attacked by the oxidizing species. The reaction proceeds through the removal of the aldehydic hydrogen and the formation of the new carbon-oxygen bond of the carboxylic acid.

Reduction Reactions of this compound

Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3-(thiophen-2-yl)phenyl)methanol. This transformation is commonly achieved using metal hydride reagents. The choice of reducing agent can be crucial, especially if other reducible functional groups were present in the molecule.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It efficiently reduces aldehydes and ketones without affecting more robust functional groups like esters or the thiophene ring. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), also readily reduces aldehydes to primary alcohols. However, it is much more reactive and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Common Reagents for the Reduction of Aromatic Aldehydes

| Reducing Agent | Product | Solvent(s) |

| Sodium Borohydride (NaBH₄) | (3-(Thiophen-2-yl)phenyl)methanol | Methanol, Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | (3-(Thiophen-2-yl)phenyl)methanol | Diethyl ether, THF (anhydrous) |

The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This initial addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. A subsequent workup step with water or a dilute acid protonates the alkoxide to afford the final alcohol product.

Nucleophilic Addition Reactions to the Carbonyl Group

The polarized nature of the carbonyl group, with its electrophilic carbon atom, makes it susceptible to attack by a wide range of nucleophiles. wikipedia.org These nucleophilic addition reactions are fundamental to carbon-carbon bond formation and the synthesis of more complex molecules from this compound.

One of the most significant examples is the Wittig reaction , which converts aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide used. wikipedia.org

Another key nucleophilic addition is the Knoevenagel condensation . nih.gov This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or an amine. nih.govresearchgate.net The reaction proceeds via nucleophilic addition to the carbonyl, followed by a dehydration step to yield a stable α,β-unsaturated product. For this compound, reaction with malononitrile would yield 2-(3-(thiophen-2-yl)benzylidene)malononitrile. rsc.org

Table 3: Key Nucleophilic Addition Reactions

| Reaction Name | Nucleophile | Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated dinitrile or diester |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |

| Cyanohydrin Formation | Cyanide Ion (CN⁻) | Cyanohydrin |

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The presence of the phenyl group at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thienyl Moiety

Thiophene is significantly more reactive towards electrophiles than benzene. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (a sigma complex) is more stabilized by resonance involving the sulfur atom's lone pairs.

In this compound, the C2 position of the thiophene ring is already substituted with the benzaldehyde-containing phenyl group. Therefore, electrophilic substitution is strongly directed to the other α-position, C5. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

For example, bromination of 2-substituted thiophenes typically occurs at the 5-position with high selectivity. jcu.edu.au Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or tetrahydrofuran are commonly used for this purpose. researchgate.net

Table 4: Regioselectivity of Electrophilic Substitution on the Thiophene Ring

| Reaction | Reagent(s) | Expected Major Product Position |

| Bromination | NBS, Acetic Acid | 5-bromo-2-(3-formylphenyl)thiophene |

| Chlorination | NCS, Acetic Acid | 5-chloro-2-(3-formylphenyl)thiophene |

| Acylation | Acyl chloride, Lewis Acid | 2-(3-formylphenyl)-5-acylthiophene |

The aldehyde group on the benzene ring is a deactivating group for electrophilic substitution on that ring, further favoring reaction on the activated thiophene ring.

Functionalization of the Thiophene Heterocycle

Beyond electrophilic substitution, the thiophene ring can be functionalized through other means, notably through metalation followed by reaction with an electrophile. This approach offers a powerful way to introduce a variety of substituents at specific positions.

Deprotonation of the thiophene ring can be achieved using strong organolithium bases like n-butyllithium (n-BuLi). In 2-substituted thiophenes, lithiation generally occurs at the C5 position. The resulting thienyllithium species is a potent nucleophile that can react with a wide range of electrophiles. For instance, quenching the lithiated intermediate of this compound with an electrophile like N,N-dimethylformamide (DMF) would introduce a second formyl group at the 5-position of the thiophene ring. jcu.edu.au This strategy allows for the synthesis of derivatives that may not be accessible through direct electrophilic substitution.

Intermolecular and Intramolecular Reaction Pathways

Tandem reactions involving an initial condensation of this compound are a powerful strategy for the synthesis of various heterocyclic compounds. A prominent example is the synthesis of pyrazoline derivatives. This sequence typically begins with a Claisen-Schmidt condensation of this compound with an appropriate ketone (e.g., acetophenone (B1666503) derivatives) in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). thepharmajournal.com This intermediate is then subjected to a cyclization reaction with a hydrazine (B178648) derivative to yield the final pyrazoline product. nih.gov

The initial condensation step involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration furnishes the thienyl-substituted chalcone. The subsequent cyclization with hydrazine proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable five-membered pyrazoline ring. researchgate.netresearchgate.net The reaction sequence can be summarized as follows:

Step 1: Condensation (Chalcone Formation): this compound reacts with a ketone in the presence of a base (e.g., KOH or NaOH) to form a 1-(aryl)-3-(3-(thiophen-2-yl)phenyl)prop-2-en-1-one (a chalcone). researchgate.netorientjchem.org

Step 2: Cyclization (Pyrazoline Formation): The resulting chalcone reacts with hydrazine hydrate or a substituted hydrazine in a suitable solvent (e.g., ethanol or acetic acid) to yield the corresponding pyrazoline derivative. nih.gov

The versatility of this method allows for the synthesis of a diverse library of pyrazoline derivatives by varying the ketone and hydrazine starting materials.

Table 1: Examples of Tandem Condensation-Cyclization Reactions for the Synthesis of Thienyl-Substituted Pyrazolines

| Ketone Reactant | Hydrazine Derivative | Product | Yield (%) | Reference |

| 2-Acetylthiophene (B1664040) | Phenylhydrazine | 1-Phenyl-5-aryl-3-(thiophen-2-yl)-2-pyrazoline | Not specified | |

| Substituted Acetophenones | Phenylhydrazine hydrochloride | 1,3,5-Triaryl-2-pyrazolines | High | arabjchem.org |

| 1-Adamantyl methyl ketone | 2,4-Dinitrophenyl hydrazine | Adamantyl-substituted pyrazoline | Not specified | nih.gov |

| 4-Morpholinoacetophenone | Malononitrile (followed by cyclization) | Pyridine-3-carbonitrile derivative | Not specified | orientjchem.org |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

[3+2] Cycloaddition reactions are a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings. rsc.org In the context of this compound, the aldehyde group can participate as a dipolarophile in reactions with 1,3-dipoles, such as azomethine ylides. thieme.de Azomethine ylides can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. nih.gov

The reaction of an azomethine ylide with the carbonyl group of this compound would lead to the formation of an oxazolidine (B1195125) ring system. The regioselectivity and stereoselectivity of such cycloadditions are often controlled by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

A notable application of this type of reaction is the dearomative [3+2] cycloaddition of nonstabilized azomethine ylides with nitrobenzothiophenes, which yields fused tricyclic pyrrole (B145914) derivatives. nih.gov While this example does not directly involve this compound, it highlights the potential for thienyl-containing aromatic systems to participate in such cycloadditions. The electron-withdrawing nature of the aldehyde group in this compound could enhance its reactivity as a dipolarophile.

Table 2: Examples of [3+2] Cycloaddition Reactions with Aldehydes and Related Dipolarophiles

| 1,3-Dipole Source | Dipolarophile | Product | Diastereomeric Ratio | Yield (%) | Reference |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 3-Nitrobenzothiophene | Fused tricyclic benzo nih.govthieme.dethieno[2,3-c]pyrrole | >20:1 | up to 92 | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline | Aldehyde with pendent dipolarophile | Polycyclic amine | High | 63 | nih.gov |

| α-Alkyl-α-diazoesters and benzaldehyde (B42025) | Methyl vinyl ketone | Functionalized tetrahydrofuran | High | Not specified | nih.gov |

| N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl amine | 2-Benzothiazolimine | 1,3,5-Trisubstituted imidazolidine | High regioselectivity | up to 98 | nih.gov |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The elucidation of these mechanisms often involves a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

For the tandem condensation-cyclization sequence to form pyrazolines, the mechanism is generally accepted to proceed through the formation of a chalcone intermediate. Kinetic studies on similar reactions have shown that the initial Claisen-Schmidt condensation can be the rate-determining step. The subsequent cyclization with hydrazine involves a nucleophilic attack, and the rate can be influenced by the nature of the substituents on both the chalcone and the hydrazine. semanticscholar.org A proposed mechanism for pyrazoline formation involves the Michael addition of hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and dehydration. researchgate.net

In the realm of cycloaddition reactions, computational studies, particularly using Density Functional Theory (DFT), have become invaluable for understanding the intricacies of reaction pathways. nih.gov DFT calculations can be used to model the transition states of concerted versus stepwise cycloaddition mechanisms, providing insights into the activation energies and the factors that control regioselectivity and stereoselectivity. pku.edu.cnrsc.org For the [3+2] cycloaddition of azomethine ylides, DFT studies can help to rationalize the observed diastereoselectivity by comparing the energies of different transition state geometries (endo vs. exo approaches). msu.edu The frontier molecular orbital (FMO) theory is also frequently employed to explain the reactivity and selectivity in these cycloaddition reactions.

Derivatization, Analog Development, and Structure Activity Relationship Sar Studies

Design and Synthesis of 3-(2-Thienyl)benzaldehyde-Based Scaffolds

The design of scaffolds based on this compound often involves creating three-dimensional structures that can effectively interact with biological targets. nih.govutoronto.ca The synthesis of these complex molecules typically begins with the core this compound structure, which is then elaborated through various chemical reactions. These scaffolds are designed to serve as templates for guiding tissue regeneration or as frameworks for the development of new drugs. nih.govmdpi.comnih.gov The inherent properties of the thienyl and benzaldehyde (B42025) rings, such as their aromaticity and ability to participate in various chemical transformations, make them valuable components in the design of novel molecular architectures. researchgate.net The synthesis of these scaffolds can involve multi-step processes, including cross-coupling reactions to introduce the thienyl group onto the benzaldehyde ring, followed by further modifications to build the desired three-dimensional structure. The goal is to create molecules with specific shapes and functionalities that can lead to desired biological or material properties.

Analog Synthesis through Directed Substituent Variation

A key strategy in medicinal chemistry is the synthesis of analogs by systematically altering the substituents on a lead compound. This approach allows for a detailed exploration of how different chemical groups influence the compound's properties and biological activity.

For instance, in aldol (B89426) condensation reactions, benzaldehyde derivatives with electron-withdrawing groups tend to exhibit increased reactivity due to the enhanced electrophilicity of the carbonyl carbon. reddit.comrsc.org Conversely, electron-donating groups can decrease reactivity. d-nb.info The position of the substituent (ortho, meta, or para) also plays a crucial role in determining its effect. researchgate.net Studies on the interaction of para-substituted benzaldehyde derivatives with human serum albumin have shown that the strength of the push/pull electronic effect of the substituent correlates with the conformational changes in the protein. nih.gov

Table 1: Effect of Substituents on the Benzaldehyde Ring

| Substituent Type | Position | Effect on Reactivity (e.g., Aldol Condensation) | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Para | Increased reactivity | reddit.com |

| Electron-Donating Group (EDG) | Para | Decreased reactivity | d-nb.info |

| Halogen (e.g., F, Cl) | Para | Lower conversion in hydrogenation | researchgate.net |

This table is for illustrative purposes and specific effects can vary depending on the reaction and conditions.

The aldehyde group of this compound is a versatile functional handle that can be readily converted into a wide array of other functional groups and heterocyclic systems, leading to compounds with diverse biological activities. tsijournals.com

Chalcones: The Claisen-Schmidt condensation of this compound with appropriate ketones yields chalcones, which are α,β-unsaturated ketones. nih.gov These compounds are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and have been reported to possess a wide range of biological activities. sysrevpharm.orgacs.orgnih.gov The synthesis of thienyl chalcones is often carried out using base catalysts like sodium hydroxide (B78521) or potassium hydroxide. nih.gov

Imines: The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. scirp.orglibretexts.org This reaction is typically acid-catalyzed and is reversible. libretexts.org Imines themselves can exhibit biological activity or serve as intermediates for the synthesis of other nitrogen-containing compounds, such as amines, through reduction. scirp.orgorganic-chemistry.orgwiley-vch.de

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds that can be synthesized from chalcones derived from this compound. tsijournals.comnih.gov The cyclization of a chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) or its derivatives is a common method for preparing pyrazolines. tsijournals.comnih.govijcrcps.com These compounds have been investigated for various biological activities, including anticancer and antimicrobial properties. nih.govijcrcps.com

Pyrimidines: Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms. The thienyl-benzaldehyde motif can be incorporated into pyrimidine-based structures. researchgate.netcore.ac.uk For example, thieno[2,3-d]pyrimidines can be synthesized from appropriately substituted thiophene (B33073) precursors. nih.gov These compounds are of interest due to their wide range of pharmacological activities. core.ac.uknih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis in Designed Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.org By systematically modifying the this compound scaffold and evaluating the biological effects of these changes, researchers can identify the key structural features required for a desired activity. mdpi.com

For example, in a series of pyrazoline derivatives synthesized from a chalcone intermediate, the nature of the substituent at the N1 position of the pyrazoline ring was found to significantly influence antimicrobial activity. ijcrcps.com Specifically, compounds with a 4-methoxyphenyl (B3050149) or a 2-methylphenyl group at this position showed very good activity. ijcrcps.com Similarly, SAR studies on chalcone derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can dramatically affect their biological properties. nih.gov The goal of SAR analysis is to build a comprehensive picture of the pharmacophore—the essential structural features responsible for biological activity—which can then guide the design of more potent and selective compounds. nih.gov

Table 2: SAR Findings for this compound Derivatives

| Derivative Class | Key Structural Feature | Observed Activity/Property | Reference |

|---|---|---|---|

| Pyrazolines | N1-substitution (e.g., 4-methoxyphenyl) | Enhanced antimicrobial activity | ijcrcps.com |

| Pyridines | 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) | Topoisomerase II inhibition | researchgate.net |

This table provides examples of SAR findings and is not exhaustive.

Identification of Privileged Scaffolds Incorporating Thienyl-Benzaldehyde Motifs

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.comufrj.brmdpi.com The thienyl-benzaldehyde motif is a component of several such privileged structures.

For instance, the thienopyrimidine scaffold, which can be derived from precursors related to this compound, is considered a privileged structure due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov Similarly, isochromenes, which can be synthesized from ortho-alkynylbenzaldehydes, are recognized as privileged scaffolds present in many biologically active natural products and drugs. acs.org The combination of the thiophene and benzaldehyde rings within a larger molecular architecture can give rise to compounds with the ability to interact with diverse biological systems, highlighting the importance of this motif in medicinal chemistry. The s-triazine core is another example of a privileged structure that has been decorated with various moieties, including those derived from aromatic aldehydes, to generate compounds with a broad spectrum of therapeutic applications. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering deep insights into the chemical environment of individual atoms. For 3-(2-Thienyl)benzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR are pivotal in confirming the connectivity and electronic nature of the benzaldehyde (B42025) and thienyl moieties.

¹H NMR Spectroscopic Analysis

The aldehydic proton (-CHO) is the most deshielded, typically appearing as a singlet in the downfield region of the spectrum, often around δ 10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl group.

The protons on the benzaldehyde ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern. The proton at the C2 position, being ortho to the aldehyde group, is expected to be the most downfield of the phenyl protons. The protons at positions 4, 5, and 6 will show characteristic splitting patterns based on their coupling with adjacent protons.

The protons of the 2-thienyl group will also resonate in the aromatic region. Thiophene (B33073) protons typically appear between δ 7.0 and δ 8.0 ppm. The specific shifts and coupling constants depend on the substitution pattern. For a 2-substituted thiophene, three distinct proton signals are expected, often as doublets or doublets of doublets.

For a closely related compound, 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, the aldehydic proton appears as a singlet at 9.93 ppm, and a phenolic hydroxyl proton is seen at 11.73 ppm. rsc.orgbhu.ac.in In another related structure, a dialdehyde (B1249045) containing a benzaldehyde moiety, the formyl proton gives a singlet at 9.92 δ.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | ~10.0 | Singlet |

| Phenyl H (ortho to CHO) | ~8.1-8.3 | Doublet |

| Phenyl H (other) | ~7.5-7.9 | Multiplet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift, typically in the range of δ 190-200 ppm. For benzaldehyde itself, this carbon appears at approximately 192.3 ppm. docbrown.info

The carbon atoms of the benzene (B151609) ring will appear in the aromatic region (δ 120-140 ppm). The carbon atom to which the aldehyde group is attached (C1) is typically found around δ 136.5 ppm in benzaldehyde. docbrown.info The carbon atom substituted with the thienyl group (C3) will also have a characteristic shift influenced by the heteroaromatic ring. The other phenyl carbons will have shifts in the typical aromatic range.

The carbon atoms of the thiophene ring are also expected in the aromatic region. In unsubstituted thiophene, the α-carbons appear around δ 125 ppm and the β-carbons around δ 127 ppm. In this compound, the carbon atom bonded to the phenyl ring (C2' of thiophene) will be shifted accordingly. Studies on related thienyl-substituted compounds provide insight into these shifts. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C=O | ~192 |

| Phenyl C (C-3, attached to thienyl) | ~140-145 |

| Phenyl C (C-1, attached to CHO) | ~137 |

| Other Phenyl C | ~128-135 |

| Thienyl C (C-2', attached to phenyl) | ~140-145 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by several key absorption bands that confirm the presence of its characteristic functional groups.

The most prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For aromatic aldehydes, this peak typically appears in the region of 1710-1685 cm⁻¹. specac.com In benzaldehyde, this stretch is observed around 1700 cm⁻¹. docbrown.info The conjugation of the phenyl ring with the carbonyl group slightly lowers the frequency compared to aliphatic aldehydes.

Another diagnostic band for aldehydes is the C-H stretch of the aldehyde group, which typically appears as two weak bands in the region of 2830-2695 cm⁻¹. One of these, often around 2720 cm⁻¹, can be particularly useful for identification. specac.com

The spectrum will also display absorptions characteristic of the aromatic rings. C-H stretching vibrations of the phenyl and thienyl rings are expected above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. docbrown.info The presence of the thiophene ring may introduce specific bands related to C-S stretching, although these are often weak and can be difficult to assign definitively.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | ~1700 |

| Aldehyde | C-H Stretch | ~2820 and ~2740 |

| Aromatic Rings | C-H Stretch | >3000 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

For this compound, the C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The aromatic ring vibrations, especially the symmetric ring-breathing modes of both the phenyl and thienyl rings, are expected to give strong Raman signals. These typically appear in the fingerprint region between 1000 and 1600 cm⁻¹.

While a specific Raman spectrum for this compound is not widely published, studies on related thienyl-containing molecules demonstrate the utility of this technique. nih.gov For instance, in a related thienyl chalcone (B49325) derivative, Raman spectroscopy was used to investigate vibrational modes and phase transitions. rruff.info Raman spectroscopy can be a powerful tool for real-time monitoring of reactions involving this compound. The technique is highly sensitive to the π-conjugated system formed by the interconnected phenyl and thienyl rings.

Table 4: Expected Prominent Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Rings | Symmetric Ring Breathing | ~1000-1600 |

| Aldehyde | C=O Stretch | ~1700 |

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is pivotal in understanding the electronic structure and photophysical behavior of conjugated systems like this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic aldehydes like this compound, these spectra are characterized by absorptions arising from π → π* and n → π* transitions.

The UV-Vis spectrum of benzaldehyde, the parent compound, shows strong absorption near 180 nm (ε > 65,000), a weaker band at 200 nm (ε = 8,000), and a series of much weaker bands around 254 nm (ε = 240). msu.edu The introduction of a thienyl group at the meta position influences these electronic transitions. The spectra of nitrobenzaldehyde isomers, for example, show weak n→π* transitions around 350 nm, intermediate intensity π→π* transitions within the benzene ring around 300 nm, and strong π→π* excitations involving the nitro and benzene groups around 250 nm. uni-muenchen.de

In derivatives of this compound, the position and intensity of absorption bands are sensitive to substituents and the solvent environment. For instance, novel chromophores based on benzaldehyde derivatives exhibit λmax values in the range of 392-464 nm. researchgate.net Similarly, various thienyl and bithienyl-1,3-benzothiazoles, synthesized from formyl thienyl derivatives, display intense charge-transfer absorption bands in the UV-visible region, with the position being strongly influenced by the molecular structure. researchgate.net For example, the absorption maxima for some 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole derivatives are significantly red-shifted to 372-406 nm due to the strong electronic effects of substituents. researchgate.net

A study on pyrenoimidazolyl-benzaldehyde fluorophores demonstrated long-wavelength absorption bands, with a para-substituted isomer showing bands at 394 and 410 nm in toluene. acs.org These findings highlight how the electronic communication between the thienyl and benzaldehyde moieties, modulated by substituents and their positions, dictates the UV-Vis absorption properties.

Table 1: UV-Vis Absorption Data for this compound and Related Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Benzaldehyde | - | ~254 | 240 | msu.edu |

| Nitrobenzaldehyde Isomers | Cyclohexane/Acetonitrile | ~350 (n→π), ~300 (π→π), ~250 (π→π*) | ~100, ~1000, ~10000 | uni-muenchen.de |

| Benzaldehyde-derived Chromophores | Various | 392-464 | Not Specified | researchgate.net |

| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | Ethanol (B145695) | 359 | Not Specified | researchgate.net |

| Substituted 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazoles | Ethanol | 372-406 | Not Specified | researchgate.net |

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. The technique is highly sensitive to the molecular environment and conformation. nih.gov

Derivatives of this compound often exhibit fluorescence, a property valuable in the development of optical materials. For example, newly synthesized oxazol-5-one fluorophores containing a 3-thiophenylmethylene group show emission maxima that are dependent on the substituents attached. researchgate.net Specifically, emission peaks were observed around 450 nm for certain derivatives. researchgate.net The fluorescence properties are closely linked to the intramolecular charge transfer (ICT) character of the excited state, which can be modulated by the electronic nature of the substituent groups and the polarity of the solvent. acs.org

In a series of dihydropyridine (B1217469) derivatives incorporating aryl groups, excitation at their absorption maxima (around 277-308 nm and 389-406 nm) resulted in fluorescence emission in the range of 454-492 nm. beilstein-journals.org Similarly, a study on triphenylamine–benzimidazole (B57391) derivatives reported intense blue fluorescence with high quantum yields (ΦF = 0.70–0.78). acs.org The interaction of a 3-(2-thienyl)- researchgate.netarkat-usa.orgarkat-usa.orgtriazolo[1,5-a]pyridine derivative with cyclodextrins was also studied using fluorescence, revealing details about the inclusion complex formation. rsc.org These examples underscore the potential to tune the emission color and efficiency of thienyl-benzaldehyde systems through synthetic modification.

Table 2: Fluorescence Emission Data for this compound Derivatives

| Compound/Derivative Class | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Dihydropyridines with aryl groups | 383-406 | 454-492 | Not Specified | beilstein-journals.org |

| Oxazol-5-one fluorophores | 360-392 | ~450 | Not Specified | researchgate.netresearchgate.net |

| Triphenylamine–benzimidazoles | 350 | Not Specified | 0.70-0.78 | acs.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides precise information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. chemguide.co.uk

For this compound, the molecular weight is approximately 188.25 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be expected at m/z ≈ 188. Fragmentation patterns for aromatic aldehydes typically involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29). libretexts.orgdocbrown.info For benzaldehyde, key fragments are observed at m/z 105 ([C₆H₅CO]⁺), m/z 77 ([C₆H₅]⁺), and m/z 51. docbrown.info

In the case of this compound, fragmentation would likely involve these pathways as well as cleavages associated with the thienyl ring. Mass spectra of related compounds, such as 2-(thiophen-2-ylmethoxy)benzaldehyde, show a molecular ion peak at m/z 218 and a base peak at m/z 97, corresponding to the [C₅H₅S]⁺ fragment, indicating the cleavage of the bond between the methylene (B1212753) bridge and the benzoyl group. scielo.org.mx Derivatives containing thienyl and pyrazole (B372694) rings also show characteristic molecular ions and fragmentation patterns that confirm their proposed structures. longdom.org For example, 5-methyl-3-(thiophen-2-yl)-1H-pyrazole shows a molecular ion peak at m/z 164. longdom.org The fragmentation of N-[2(5H)-thienyliden]amines is noted to be significantly influenced by the nature of substituents on the dihydrothiophene ring. arkat-usa.org

Table 3: Key Mass Spectrometry Fragments for Benzaldehyde and Related Thienyl Compounds

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Fragments | Reference |

|---|---|---|---|---|

| Benzaldehyde | 106 | 105, 77, 51 | [M-H]⁺, [C₆H₅]⁺, [C₄H₃]⁺ | docbrown.info |

| This compound | ~188 | Not explicitly detailed, but expected to include [M-H]⁺, [M-CHO]⁺, and thienyl-related fragments. | - | |

| 2-(Thiophen-2-ylmethoxy)benzaldehyde | 218 | 97 | [C₅H₅S]⁺ (Thienylmethyl cation) | scielo.org.mx |

| 5-methyl-3-(thiophen-2-yl)-1H-pyrazole | 164 | Not detailed | - | longdom.org |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties. ucmerced.edu

While the specific crystal structure of this compound is not detailed in the provided search results, crystallographic data for several closely related derivatives are available. For instance, the crystal structure of 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde has been determined, providing insight into its molecular conformation. grafiati.comresearchgate.net

Studies on various thiophenyl chalcone derivatives reveal important structural features. researchgate.net For example, in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the molecule is not planar, with a dihedral angle of 11.4(2)° between the phenyl and thiophene rings. unesp.briucr.org This twisting between the aromatic rings is a common feature in such biaryl systems and influences the degree of π-conjugation, which in turn affects the electronic and optical properties. Similarly, in another chalcone derivative, the dihedral angle between the two aromatic rings was found to be 14.41(7)°. scispace.com The crystal structures of 1,2-dithien-2-ylethanedione (2,2′-thenil) and its 3,3' isomer have also been elucidated, showing different conformations of the thienyl rings relative to the central dicarbonyl unit. researchgate.net These studies consistently show that the relative orientation of the thienyl and phenyl rings is a key structural parameter.

Table 4: Crystallographic Data for Derivatives Related to this compound

| Compound | Crystal System | Space Group | Key Structural Feature (Dihedral Angle) | Reference |

|---|---|---|---|---|

| 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde | Not Specified | Not Specified | Not Specified | grafiati.comresearchgate.net |

| (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one | Monoclinic | P 2₁ | Non-centrosymmetric | researchgate.net |

| (E)-1-(5-bromo-2-thienyl)-3-(4-bromophenyl)prop-2-en-1-one | Monoclinic | P 2₁/c | Centrosymmetric | researchgate.net |

| (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one | Not Specified | Not Specified | Dihedral angle between rings: 11.4(2)° | unesp.briucr.org |

Advanced and Operando Spectroscopic Techniques for Dynamic Studies

Advanced and operando spectroscopic techniques are employed to study molecules under dynamic or operating conditions, such as during a chemical reaction or within a functioning electronic device. These methods provide real-time information on structural and electronic changes.

While specific operando studies on this compound itself were not found, the principles can be applied to understand its reactivity and function in various applications. For instance, spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, is used to characterize the electronic properties of polymers derived from related thiophene compounds. In a study of a donor-acceptor polymer containing a 3,4-dialkoxythiophene unit, spectroelectrochemistry revealed changes in the absorption spectrum upon electrochemical doping, providing insight into the polymer's electronic band structure and the nature of the charge carriers (polarons and bipolarons). mdpi.com

Time-resolved fluorescence spectroscopy can be used to study dynamic processes such as excited-state relaxation and energy transfer. acs.orgacs.org For example, fluorescence lifetime measurements on triphenylamine–benzimidazole systems fit to a single exponential decay, indicating the absence of complex conformational relaxation processes in the excited state. acs.org

Furthermore, techniques like laser flash photolysis are used to study the transient species formed after photoexcitation, which is crucial for understanding photochemical reactions. core.ac.uk Such dynamic studies are essential for designing and optimizing materials based on this compound for applications in organic electronics, sensors, and photochemistry. acs.orgrsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies on the molecular structure, vibrational frequencies, or thermodynamic parameters of 3-(2-Thienyl)benzaldehyde were found in the searched literature. Such studies, if conducted, would typically involve geometry optimization to determine the most stable conformation and calculate key bond lengths, bond angles, and dihedral angles.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

There are no available TD-DFT studies to report on the electronic absorption spectra, excitation energies, or oscillator strengths for this compound. This type of analysis is crucial for understanding the molecule's behavior upon interaction with light and for predicting its UV-Vis spectrum.

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

Specific values for the HOMO and LUMO energies and the corresponding energy gap for this compound are not available in published research. The analysis of these frontier molecular orbitals is fundamental for assessing the chemical reactivity and kinetic stability of a molecule.

Natural Bond Orbital (NBO) Analysis

No NBO analysis for this compound has been published. This analysis would provide insight into intramolecular interactions, charge delocalization, and the nature of the bonding within the molecule.

Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping

There are no specific studies detailing the reactivity indices (such as electronegativity, hardness, and softness) or MEP maps for this compound. MEP mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule by visualizing the electrostatic potential across its surface. mdpi.com

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. iitm.ac.in This technique provides detailed information on the conformational changes, fluctuations, and interactions of molecules, which is crucial for understanding their biological functions. nih.goviitm.ac.in

MD simulations have been employed to study the stability and interactions of various heterocyclic compounds structurally related to this compound. In these simulations, the system's stability is often assessed by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). galaxyproject.org For instance, in a study of benzimidazole-based substituted benzaldehyde (B42025) derivatives, MD simulations were run for 50 nanoseconds (ns) to evaluate the stability of the compounds when complexed with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The RMSD curves for the most potent compounds showed minor fluctuations, indicating the formation of stable complexes with the target enzymes. mdpi.com

Simulations often begin with energy minimization of the molecular system to ensure there are no improper conformations. frontiersin.org The system is then typically solvated in a water box and neutralized with ions before being subjected to equilibration steps under constant temperature and pressure (NVT and NPT ensembles). frontiersin.orgmdpi.com These preparatory stages are critical for mimicking physiological conditions. peerj.com The analysis of MD trajectories can reveal how a ligand interacts with its target protein, highlighting the stability of these interactions over the simulation period. dovepress.com For example, the analysis of the center of mass (COM) distance between a ligand and a protein can demonstrate a strong and stable interaction throughout the simulation. mdpi.com

These computational studies help in understanding how the molecule behaves in a dynamic environment, providing insights into its flexibility and the specific conformations it adopts when interacting with biological targets. iitm.ac.in

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. sysrevpharm.org It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity. sysrevpharm.orgresearchgate.net Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer and Alzheimer's.

For example, derivatives of 3-(2-thienyl)acrylonitrile (B3054438) were investigated as potential kinase inhibitors. mdpi.com Docking studies revealed that these compounds could bind to the VEGFR-2 tyrosine kinase, a key target in cancer therapy. mdpi.com The binding mode analysis indicated that specific substitutions, such as a hydroxy group, could be crucial for potent inhibitory activity against VEGFR-2. mdpi.com

In another study, novel thienyl chalcone (B49325) derivatives were designed and evaluated as anti-breast cancer agents. sysrevpharm.org Molecular docking was used to predict their interaction with the estrogen receptor α (ERα). The results showed that these compounds could form hydrophobic interactions and hydrogen bonds with key amino acid residues in the active site, such as GLU353 and ARG394, mimicking the binding of the known drug Tamoxifen. sysrevpharm.org

Similarly, thiazolyl-pyrazoline hybrids containing a thienyl moiety have been docked into the kinase domain of the Epidermal Growth Factor Receptor (EGFR). dovepress.com The docking scores, which indicate the binding affinity, were comparable to that of the established EGFR inhibitor erlotinib, suggesting a similar binding pattern. dovepress.com The interactions often involve hydrogen bonds and hydrophobic accommodations within the receptor's binding pocket. dovepress.com

The table below summarizes findings from various molecular docking studies on compounds containing the thienyl and/or benzaldehyde scaffold, highlighting their target, binding affinity, and key interactions.

| Compound Class/Derivative | Biological Target | Docking Score / Binding Energy (kcal/mol) | Key Interactions / Findings |

| Benzimidazole-Substituted Benzaldehydes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Not specified, but showed high inhibitory potential. mdpi.com | Formed stable complexes, with greater stability and higher binding affinities than the standard drug donepezil. mdpi.com |

| Thiazolyl-Pyrazoline Hybrids | EGFR Kinase Domain | -11.14 to -10.64 | Binding pattern similar to erlotinib, interacting with key amino acids in the binding site. dovepress.com |

| 3-(2-Thienyl)acrylic Acid | Human Monoamine Oxidase B (MAO-B) | Not specified | Investigated inhibitor characteristics on the enzyme. researchgate.net |

| 5-(2-Thienyl)cyclohexane-1,3-dione Derivative | Cancer Protein (PDB ID: 2ZOQ) | -8.9 | High binding affinity attributed to hydrophobic interactions and halogen bonding. |

| 3-Aryl-2-(2-thienyl)acrylonitriles | VEGFR-2 Tyrosine Kinase | Not specified | Identified as (multi-)kinase inhibitors with preferential activity against VEGFR-2. mdpi.com |

| Thienyl Chalcone Derivatives | Estrogen Receptor α (ERα) | Not specified | Formed hydrophobic interactions and hydrogen bonds with GLU353 and ARG394. sysrevpharm.org |

| Benzimidazole (B57391)–Thiadiazole Hybrids | 14-α demethylase (CYP51) | -10.928 (most active compound) | The thiadiazole core interacts with heme; a hydrogen bond forms between the benzimidazole ring and Met508. acs.org |

This table is generated based on data from multiple sources. sysrevpharm.orgmdpi.commdpi.comdovepress.comresearchgate.netacs.org

Computational Thermodynamic and Kinetic Studies

Computational studies are also used to determine the thermodynamic and kinetic properties of molecules. tandfonline.comresearchgate.net Methods like Density Functional Theory (DFT) are frequently employed to calculate parameters such as ground state energy, heat capacity, entropy, and enthalpy. tandfonline.commdpi.com These calculations provide insights into the stability and reactivity of compounds.

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study the molecular structure and thermodynamic properties of related compounds like 3-(2-thienyl)acrylic acid. researchgate.net Such studies can determine temperature dependency of thermodynamic functions, offering a comprehensive understanding of the molecule's behavior under different conditions. researchgate.net

Kinetic stability can be assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability. researchgate.net Furthermore, computational models can predict the kinetics of reactions involving these compounds. For example, the oxidation of benzyl (B1604629) alcohol to benzaldehyde has been shown to follow Michaelis–Menten kinetics in computational and experimental studies. gdut.edu.cn

In a study on pyrenoimidazolyl-benzaldehyde isomers, DFT calculations were used to determine the Gibbs free energy changes for their interaction with fluoride (B91410) ions, revealing that the interactions were exergonic. acs.org Quantum chemical calculations on benzaldehyde thiosemicarbazones have also been performed to correlate their inhibition efficiency with quantum chemical parameters, indicating that their effectiveness is closely related to these calculated values. researchgate.net

The table below presents examples of thermodynamic parameters calculated for a related compound using computational methods.

| Thermodynamic Parameter | Value |

| Zero-point vibrational energy | 102.85 kcal/mol |

| Thermal energy (E_total) | 109.97 kcal/mol |

| Specific heat capacity (C_v) | 43.18 cal/mol·K |

| Entropy (S) | 104.28 cal/mol·K |